N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide
Overview
Description
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone. The final step involves coupling the pyrazole derivative with the quinoline core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide
- N-[3-(4-fluoro-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide
Uniqueness
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
N-[3-(4-bromopyrazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O/c1-16-7-2-3-8-18(16)22-13-20(19-9-4-5-10-21(19)27-22)23(29)25-11-6-12-28-15-17(24)14-26-28/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCKOWPISIBQKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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